molecular formula C13H12N6O B13108956 N-(2-(1H-1,2,4-Triazol-1-yl)benzyl)-1H-pyrazole-4-carboxamide

N-(2-(1H-1,2,4-Triazol-1-yl)benzyl)-1H-pyrazole-4-carboxamide

Cat. No.: B13108956
M. Wt: 268.27 g/mol
InChI Key: ZZVUCRZLJCXCEL-UHFFFAOYSA-N
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Description

N-(2-(1H-1,2,4-Triazol-1-yl)benzyl)-1H-pyrazole-4-carboxamide is a compound that features both triazole and pyrazole moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of these rings in a single molecule often enhances its potential for diverse applications in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-1,2,4-Triazol-1-yl)benzyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole and pyrazole intermediates. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the triazole ring can be synthesized via a Huisgen cycloaddition reaction, while the pyrazole ring can be formed through the condensation of hydrazines with 1,3-diketones .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and the employment of catalysts to accelerate the reaction rates. The purification process often involves crystallization or chromatography techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-1,2,4-Triazol-1-yl)benzyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(1H-1,2,4-Triazol-1-yl)benzyl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(1H-1,2,4-Triazol-1-yl)benzyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit cytochrome P450 enzymes, which are crucial for the biosynthesis of ergosterol in fungi. This inhibition disrupts the cell membrane integrity, leading to the antifungal activity. Additionally, the pyrazole ring can interact with various receptors and enzymes, modulating their activity and leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1H-1,2,4-Triazol-1-yl)benzyl)-1H-pyrazole-4-carboxamide stands out due to the combination of triazole and pyrazole rings in a single molecule, which enhances its potential for multiple biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and other scientific fields .

Properties

Molecular Formula

C13H12N6O

Molecular Weight

268.27 g/mol

IUPAC Name

N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C13H12N6O/c20-13(11-6-16-17-7-11)15-5-10-3-1-2-4-12(10)19-9-14-8-18-19/h1-4,6-9H,5H2,(H,15,20)(H,16,17)

InChI Key

ZZVUCRZLJCXCEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CNN=C2)N3C=NC=N3

Origin of Product

United States

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